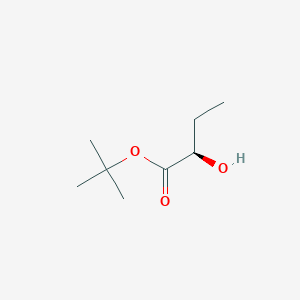

tert-Butyl (R)-2-hydroxybutyrate

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

tert-butyl 2-hydroxybutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-5-6(9)7(10)11-8(2,3)4/h6,9H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPRLOYNUXQZAPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OC(C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110171-06-7 | |

| Record name | tert-butyl (3R)-3-hydroxybutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the chemical properties of tert-Butyl (R)-2-hydroxybutyrate?

Topic: Chemical Properties, Synthesis, and Applications of tert-Butyl (R)-2-hydroxybutyrate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (CAS: 206996-51-2) is a high-value chiral building block belonging to the class of

Unlike its

Chemical Identity & Physicochemical Profile[1][2][3][4]

The bulky tert-butyl group provides significant steric shielding, making the ester resistant to nucleophilic attack (hydrolysis/transesterification) under basic conditions, while remaining selectively cleavable under acidic conditions.

Table 1: Physicochemical Constants

| Property | Value / Description | Note |

| IUPAC Name | tert-Butyl (2R)-2-hydroxybutanoate | |

| CAS Number | 206996-51-2 | Specific to ( |

| Molecular Formula | C | |

| Molecular Weight | 160.21 g/mol | |

| Physical State | Colorless Liquid / Low-melting Solid | MP: ~50–54 °C (solidifies upon cooling) |

| Boiling Point | 75–78 °C at 15 mmHg | Extrapolated from analogs |

| Optical Rotation | ( | |

| Density | 0.982 g/mL | Estimated at 25 °C |

| Solubility | Soluble in EtOH, Et | Lipophilic due to t-butyl group |

| pKa (OH) | ~13.5 | Acidic relative to simple alcohols due to ester EWG |

Synthetic Routes & Manufacturing[4]

High enantiomeric excess (ee) is paramount for this compound. Two primary methodologies exist: Biomimetic Diazotization (Lab Scale) and Asymmetric Hydrogenation (Industrial Scale).

Method A: Asymmetric Hydrogenation (Industrial Standard)

This method utilizes dynamic kinetic resolution or direct enantioselective reduction of the

-

Precursor: tert-Butyl 2-oxobutyrate

-

Catalyst: RuClCl

-

Conditions: 60 bar H

, MeOH, 50 °C. -

Mechanism: The

-keto ester coordinates to the Ruthenium center. The chiral BINAP ligand creates a steric environment that forces hydride delivery to the Re-face of the ketone, yielding the (

Method B: Diazotization of D-2-Aminobutyric Acid (Lab Scale)

This route leverages the "Chiral Pool" via D-amino acids. Crucially, the diazotization of

-

Diazotization: D-2-Aminobutyric acid + NaNO

/H -

Esterification: (

)-2-Hydroxybutyric acid + Isobutylene (gas) + cat. H

Visualization: Synthesis Pathways

Figure 1: Dual synthetic pathways demonstrating the access to the chiral target via hydrogenation or chiral pool manipulation.[1]

Reactivity Profile & Mechanistic Insights[6]

The chemical utility of this compound stems from the orthogonal reactivity of its two functional groups: the acid-labile ester and the nucleophilic hydroxyl .

The "Push-Pull" Activation

The

Hydroxyl Functionalization (Inversion vs. Retention)

-

Leaving Group Formation (Retention): Reaction with Triflic Anhydride (Tf

O) or Tosyl Chloride (TsCl) yields the corresponding sulfonate ester with retention of stereochemistry.-

Protocol: 1.0 eq Substrate + 1.1 eq Tf

O + 2.0 eq Pyridine in CH

-

-

Nucleophilic Displacement (Inversion): The resulting triflate is an excellent electrophile. Displacement by nucleophiles (e.g., azides, thiolates) proceeds via an S

2 mechanism , inverting the center to (

Acidolysis of the tert-Butyl Group

The tert-butyl ester is distinctively stable to base but cleaves rapidly in acid to yield the free carboxylic acid and isobutylene gas.

-

Mechanism: The carbonyl oxygen is protonated, activating the ester. The bulky tert-butyl group stabilizes the carbocation intermediate, facilitating cleavage via an E1-like mechanism .

Visualization: Reactivity & Mechanisms

Figure 2: Mechanistic pathways illustrating acid-labile deprotection and stereochemical inversion via triflate activation.

Experimental Protocols

Protocol A: Synthesis of tert-Butyl (R)-2-Triflyloxybutyrate (Activated Intermediate)

This protocol describes the activation of the hydroxyl group for subsequent nucleophilic substitution, a critical step in drug synthesis.

Reagents:

-

This compound (1.0 eq)[2]

-

Trifluoromethanesulfonic anhydride (Tf

O) (1.2 eq) -

Pyridine (2.0 eq)

-

Dichloromethane (DCM) (anhydrous)

Procedure:

-

Preparation: In a flame-dried round-bottom flask under Argon, dissolve this compound (1.60 g, 10 mmol) and pyridine (1.6 mL, 20 mmol) in anhydrous DCM (20 mL).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition: Add Tf

O (2.0 mL, 12 mmol) dropwise over 15 minutes via syringe. Ensure the internal temperature does not exceed -70 °C. -

Reaction: Stir at -78 °C for 1 hour, then allow to warm slowly to 0 °C over 2 hours.

-

Quench: Quench with saturated aqueous NaHCO

(20 mL). -

Workup: Extract with DCM (3 x 20 mL). Wash combined organic layers with cold 1M HCl (rapidly), then brine. Dry over MgSO

. -

Purification: Concentrate in vacuo (keep temperature < 30 °C due to thermal instability of triflates). Use immediately or store at -20 °C under Argon.

Critical Note: Triflates are highly reactive. Avoid silica gel chromatography if possible, or use neutralized silica (Et

Applications in Drug Design

The (R)-2-hydroxybutyrate scaffold is a recurring motif in medicinal chemistry, particularly for:

-

PPAR

Agonists: The (S)-2-hydroxybutyrate moiety is a key pharmacophore in specific PPAR -

Depsipeptides: The

-hydroxy acid functionality mimics amino acids, allowing for the synthesis of depsipeptides (peptide analogs with ester linkages). These are often used to probe proteolytic stability or as antibiotics (e.g., Aureobasidin analogs). -

Chiral Auxiliaries: The bulky tert-butyl group directs stereochemistry in subsequent aldol or alkylation reactions on the

-carbon, acting as a temporary chiral auxiliary.

Handling & Stability

-

Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The compound is hygroscopic.[4]

-

Stability: Stable to neutral and basic aqueous conditions for short periods. Rapidly decomposes in acidic media.

-

Safety: Irritant to eyes and skin (H318: Causes serious eye damage). Wear appropriate PPE (gloves, goggles).

References

-

Sigma-Aldrich. (n.d.). This compound Product Specification. Retrieved from

-

ChemicalBook. (n.d.). This compound Properties and Synthesis. Retrieved from

-

Organic Syntheses. (n.d.). General Procedure for Diazotization of Amino Acids to Hydroxy Acids. (Analogous procedure for 2-aminobutyric acid). Retrieved from

-

ResearchGate. (2010). Biosynthesis of 2-hydroxyisobutyric acid and related hydroxy acids. Retrieved from

-

Santa Cruz Biotechnology. (n.d.). This compound Data Sheet. Retrieved from

Sources

An In-Depth Technical Guide on the Safe Handling of tert-Butyl (R)-2-hydroxybutyrate

For Researchers, Scientists, and Drug Development Professionals

As a cornerstone chiral building block in asymmetric synthesis, tert-Butyl (R)-2-hydroxybutyrate is instrumental in the development of novel therapeutics and agrochemicals.[1] Its stereospecific nature allows for the precise construction of complex molecules, making a comprehensive understanding of its safe handling paramount to protecting researchers and ensuring experimental integrity. This guide provides an in-depth, technically-focused protocol for the safe handling, storage, and disposal of this valuable compound, moving beyond mere procedural lists to explain the causality behind each recommendation.

Section 1: Compound Identification and Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is the first step in a robust safety assessment. These properties dictate its behavior under various conditions and inform the necessary handling precautions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Synonyms | tert-butyl (2R)-2-hydroxybutanoate | [1] |

| CAS Number | 224430-38-4 | |

| Molecular Formula | C₈H₁₆O₃ | [1][2] |

| Molecular Weight | 160.21 g/mol | [1][2][3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Melting Point | 52-54 °C (lit.) | [3] |

| Solubility | Soluble in organic solvents like ethanol and ether; limited solubility in water. | [1] |

Note: Physical properties such as appearance may vary slightly between batches and suppliers. Always consult the Certificate of Analysis for lot-specific data.

Section 2: Hazard Identification and Toxicological Profile

A thorough evaluation of potential hazards is critical for implementing appropriate safety controls. While comprehensive toxicological data for this compound is not extensively detailed in all public sources, information from safety data sheets for structurally similar compounds and available data allows for a sound risk assessment.

Health Hazards

The primary routes of exposure are inhalation, skin contact, and eye contact. The known health hazards are summarized below:

-

Skin Irritation: May cause skin irritation.[4]

-

Eye Irritation: Can cause serious eye irritation.[4]

-

Respiratory Irritation: May cause respiratory irritation upon inhalation of vapors.[4]

It is important to note that one supplier's safety information includes a GHS05 pictogram, signaling the potential for serious eye damage.[3] Given the limited specific toxicological data, it is prudent to handle this compound with a high degree of caution, assuming it may have effects similar to other laboratory chemicals until more definitive data is available.

Fire and Explosion Hazards

-

Flammability: While not always explicitly classified as flammable, its vapors may form explosive mixtures with air if heated intensely.[5] It is considered a combustible solid.[3]

-

Hazardous Combustion Products: Combustion may produce carbon oxides (carbon monoxide and carbon dioxide).

-

Incompatibilities: The compound should be stored away from strong oxidizing agents.[6]

Logical Workflow for Hazard Mitigation

The following diagram illustrates the logical flow from hazard identification to the implementation of control measures, forming a self-validating system for laboratory safety.

Caption: A cyclical workflow for hazard mitigation in the laboratory.

Section 3: Safe Handling Protocols and Personal Protective Equipment (PPE)

The following protocols are designed to minimize exposure and ensure the safe handling of this compound.

Engineering Controls

-

Ventilation: All manipulations of the compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[4][7] This is the most critical engineering control as it minimizes the concentration of airborne vapors in the operator's breathing zone.

Personal Protective Equipment (PPE)

The use of appropriate PPE provides a direct barrier against chemical exposure.

Table 2: Recommended Personal Protective Equipment

| Protection Type | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles or a face shield.[7][8] | Protects against splashes that can cause serious eye irritation. |

| Skin Protection | Chemically resistant gloves (e.g., nitrile), and a laboratory coat.[6][7][8] | Prevents direct skin contact, which can lead to irritation. |

| Respiratory Protection | Not typically required when using a fume hood. If ventilation is inadequate, a NIOSH-approved respirator may be necessary.[8] | Prevents inhalation of vapors that may cause respiratory irritation. |

Experimental Workflow: A Step-by-Step Handling Procedure

-

Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Gather all necessary equipment and reagents.

-

Donning PPE: Put on a lab coat, followed by safety goggles, and finally, gloves. This sequence minimizes the risk of contaminating personal clothing or skin.

-

Aliquoting and Transfer: Conduct all transfers of the compound within the fume hood. Use appropriate tools (e.g., pipettes, spatulas) to minimize the generation of aerosols or dust.

-

Post-Handling: Tightly seal the container after use. Clean any minor spills within the fume hood immediately.

-

Doffing PPE: Remove gloves first, turning them inside out to contain any contamination. Then remove the lab coat, followed by the safety goggles. Wash hands thoroughly with soap and water.[7][8]

Section 4: Storage, Stability, and Disposal

Proper storage and disposal are crucial for maintaining chemical integrity and preventing environmental contamination.

Storage and Stability

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7] Recommended long-term storage is often at 2-8°C.[7][8]

-

Stability: The compound is generally stable under recommended storage conditions.[6]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[6]

Spill Management

In the event of a spill, follow these steps:

-

Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access.

-

Absorb: Use an inert, non-combustible absorbent material such as sand or vermiculite to contain the spill.[8]

-

Collect: Carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.

-

Decontaminate: Clean the spill area thoroughly.

Waste Disposal

Dispose of this compound and any contaminated materials in accordance with federal, state, and local regulations.[8] This typically involves disposal through a licensed chemical waste contractor. Do not allow the product to enter drains or waterways.[6][7]

Section 5: Emergency Procedures

Preparedness for emergencies is a critical component of laboratory safety.

First-Aid Measures

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[8]

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[8] Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][8] Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus and full protective clothing.[8]

References

-

HB Chemical. Safety Data Sheet (SDS). [Link]

-

BuyersGuideChem. tert-Butyl-(R)-(+)-2-hydroxybutyrate. [Link]

Sources

- 1. CAS 206996-51-2: tert-butyl (R)-(+)-2-hydroxybutyrate [cymitquimica.com]

- 2. This compound | CAS 206996-51-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. (R)-2-羟基丁酸叔丁酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. hbchemical.com.mx [hbchemical.com.mx]

- 7. aksci.com [aksci.com]

- 8. medline.com [medline.com]

Navigating the Chiral Landscape: A Technical Guide to tert-Butyl (R)-2-hydroxybutyrate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chirality in Modern Drug Discovery

In the intricate world of pharmaceutical sciences, the precise three-dimensional arrangement of atoms within a molecule can be the determining factor between therapeutic efficacy and undesirable side effects. This property, known as chirality, underscores the importance of enantiomerically pure compounds in drug development. tert-Butyl (R)-2-hydroxybutyrate stands as a pivotal chiral building block, offering a versatile scaffold for the synthesis of complex, stereochemically defined active pharmaceutical ingredients (APIs). Its unique combination of a hydroxyl group, a carboxylic ester, and a defined stereocenter at the C2 position makes it a valuable intermediate for introducing chirality into target molecules. This guide provides an in-depth exploration of this compound, from its fundamental properties and nomenclature to its synthesis and application in the pharmaceutical industry.

Nomenclature and Identification: A Compound of Many Names

Clarity in communication is paramount in scientific research. This compound is known by several synonyms, and a comprehensive understanding of its various identifiers is crucial for accurate literature searches and chemical sourcing.

| Identifier | Value |

| Primary Name | This compound |

| Synonyms | tert-butyl (2R)-2-hydroxybutanoate, Butanoic acid, 2-hydroxy-, 1,1-dimethylethyl ester, (2R)-, tert-butyl (R)-(+)-2-hydroxybutyrate |

| CAS Number | 206996-51-2[1] |

| Molecular Formula | C₈H₁₆O₃[2] |

| Molecular Weight | 160.21 g/mol [1] |

| InChI Key | UPRLOYNUXQZAPJ-ZCFIWIBFSA-N[1] |

The "(R)" designation in its name refers to the stereochemical configuration at the chiral center, as defined by the Cahn-Ingold-Prelog priority rules. The tert-butyl ester group serves as a bulky, protecting group for the carboxylic acid, which can be advantageous in multi-step syntheses by preventing unwanted reactions at this site.

Physicochemical Properties

Understanding the physical and chemical properties of this compound is essential for its handling, storage, and use in chemical reactions.

| Property | Value |

| Appearance | Colorless to pale yellow liquid or solid[1][2] |

| Melting Point | 52-54 °C[1] |

| Optical Activity | [α]20/D +5.1°, c = 2 in carbon tetrachloride[1] |

| Solubility | Soluble in organic solvents such as ethanol and ether; limited solubility in water[2] |

Synthesis of Enantiopure this compound: A Methodological Overview

The production of enantiomerically pure this compound is critical for its application in pharmaceutical synthesis. Several strategies can be employed, with enzymatic and asymmetric catalytic methods being the most prominent due to their high stereoselectivity.

Enzymatic Kinetic Resolution

Lipases are a class of enzymes that can selectively catalyze the hydrolysis or esterification of one enantiomer in a racemic mixture, a process known as kinetic resolution. This is a widely used and environmentally benign method for obtaining chiral compounds.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of Racemic 2-Hydroxybutyric Acid

Rationale: This protocol utilizes a lipase to selectively acylate the (S)-enantiomer of a racemic mixture of a 2-hydroxybutyric acid derivative, leaving the desired (R)-enantiomer unreacted. The subsequent esterification of the enriched (R)-2-hydroxybutyric acid with tert-butanol yields the final product.

Materials:

-

Racemic ethyl 2-hydroxybutyrate

-

Immobilized Lipase (e.g., Candida antarctica Lipase B, CALB)

-

Vinyl acetate

-

Organic solvent (e.g., tert-butyl methyl ether)

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

tert-Butanol

-

Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane

Procedure:

-

Enzymatic Acylation:

-

Dissolve racemic ethyl 2-hydroxybutyrate in tert-butyl methyl ether.

-

Add immobilized lipase (e.g., Novozym 435) and vinyl acetate.

-

Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC or GC.

-

Once approximately 50% conversion is reached, filter off the enzyme.

-

Wash the organic phase with sodium bicarbonate solution to remove any unreacted acid and then with brine.

-

Dry the organic phase over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain a mixture of (R)-ethyl 2-hydroxybutyrate and (S)-ethyl 2-acetoxybutyrate.

-

Separate the two components by column chromatography.

-

-

Hydrolysis of the Ester:

-

Hydrolyze the enriched (R)-ethyl 2-hydroxybutyrate to (R)-2-hydroxybutyric acid using standard basic or acidic conditions.

-

-

tert-Butylation:

-

Dissolve the (R)-2-hydroxybutyric acid in dichloromethane.

-

Add tert-butanol, DCC, and a catalytic amount of DMAP.

-

Stir the reaction at room temperature until completion.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with dilute acid, sodium bicarbonate solution, and brine.

-

Dry the organic layer and concentrate to yield this compound.

-

Caption: Workflow for the synthesis of this compound via enzymatic resolution.

Applications in Drug Development

The primary value of this compound in drug development lies in its role as a chiral intermediate. The (R)-2-hydroxybutyrate moiety is a structural motif found in several important classes of drugs.

A prominent example is in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs widely used to treat hypertension and heart failure. For instance, the synthesis of drugs like Enalapril and Benazepril involves intermediates structurally similar to (R)-2-hydroxybutyrate esters. The stereochemistry at the carbon bearing the hydroxyl group is crucial for the biological activity of these drugs. While the ethyl ester of (R)-2-hydroxy-4-phenylbutyric acid is a direct precursor for some ACE inhibitors, the use of the tert-butyl ester provides an alternative synthetic route with the advantage of a more sterically hindered protecting group, which can be beneficial in certain synthetic strategies.

Caption: Application of this compound as a chiral building block in drug synthesis.

Analytical Characterization

Ensuring the purity and structural integrity of this compound is achieved through a combination of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR are powerful tools for confirming the structure of the molecule.

-

¹H NMR: The ¹H NMR spectrum of this compound is expected to show a characteristic large singlet at approximately 1.45 ppm corresponding to the nine equivalent protons of the tert-butyl group.[3] Other expected signals include a triplet for the methyl protons of the ethyl group, a multiplet for the methylene protons, and a multiplet for the proton on the chiral carbon. The hydroxyl proton will appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. A representative ¹H NMR spectrum can be found on spectral databases such as SpectraBase.[2]

-

¹³C NMR: The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the ester, the carbon of the tert-butyl group, the chiral carbon, and the carbons of the ethyl group.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides information about the functional groups present in the molecule. Key expected absorptions include:

-

A broad O-H stretching band around 3400-3200 cm⁻¹ due to the hydroxyl group.

-

Strong C-H stretching bands around 3000-2850 cm⁻¹ from the alkyl groups.

-

A strong C=O stretching band around 1730 cm⁻¹ characteristic of the ester carbonyl group.

-

C-O stretching bands in the fingerprint region (1300-1000 cm⁻¹).

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the primary method for determining the enantiomeric purity (ee) of this compound. A suitable chiral stationary phase (e.g., a polysaccharide-based column) is used to separate the (R) and (S) enantiomers. A reversed-phase HPLC method with a C18 column can be used for purity analysis. A typical mobile phase would be a mixture of acetonitrile and water with a small amount of acid, such as formic acid, and detection is usually performed using a UV detector at a low wavelength (e.g., 210 nm).

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory. It is important to consult the Safety Data Sheet (SDS) before use. General safety recommendations include:

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid contact with skin and eyes. Avoid inhalation of vapors.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile chiral building block in the synthesis of pharmaceuticals. Its defined stereochemistry and the presence of a protected carboxylic acid and a reactive hydroxyl group make it an ideal starting material for the construction of complex chiral molecules. A thorough understanding of its nomenclature, properties, synthesis, and analytical characterization is essential for its effective and safe use in research and drug development. The methodologies outlined in this guide provide a solid foundation for scientists working with this important chiral intermediate.

References

-

SpectraBase. This compound. [Link]

-

ACD/Labs. t-Butyl group towers over other 1H resonances. [Link]

-

ResearchGate. Novel Synthesis of Butyl (S)-2-Hydroxybutanoate, the Key Intermediate of PPARα Agonist (R)-K-13675 from Butyl (2S,3R)-Epoxybutanoate and Butyl (S)-2,3-Epoxypropanoate. [Link]

- Google Patents. US7094920B2 - Stereoselective synthesis of 2-hydroxy-4-phenylbutyric acid esters.

-

MDPI. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. [Link]

-

PubMed. Optimized butyl butyrate synthesis catalyzed by Thermomyces lanuginosus lipase. [Link]

Sources

Technical Guide: Natural Occurrence and Biosynthesis of 2-Hydroxybutyrate Derivatives

This guide is structured as a high-level technical whitepaper designed for researchers and drug development professionals. It prioritizes mechanistic depth, experimental validity, and clear differentiation between structural isomers.

Executive Summary & Chemical Identity

2-Hydroxybutyrate (2-HB) , also known as

This guide delineates the biosynthesis of 2-HB, its microbial and mammalian occurrence, and the specific natural derivatives—most notably the methionine analog 2-hydroxy-4-(methylthio)butyrate (HMTBA) —that play pivotal roles in sulfur metabolism across kingdoms.

Structural Distinction (Critical for Specificity)

-

2-Hydroxybutyrate (2-HB):

-hydroxy acid. Biomarker for oxidative stress/insulin resistance. -

3-Hydroxybutyrate (3-HB):

-hydroxy acid.[1][2] Ketone body; monomer for polyhydroxybutyrate (PHB) bioplastics. -

4-Hydroxybutyrate (GHB):

-hydroxy acid. Neurotransmitter and fermentation byproduct.[3]

Natural Occurrence and Ecological Distribution

Mammalian Systems (Metabolic Stress Indicator)

In mammals, 2-HB is not stored; it is produced acutely under conditions of metabolic load. It is naturally found in:

-

Plasma and Urine: Elevated levels (typically >5 µM in serum) correlate with early-stage insulin resistance (IR) and impaired glucose tolerance (IGT).

-

Mechanism of Accumulation: 2-HB accumulates when the rate of 2-ketobutyrate production (from amino acid catabolism) exceeds the capacity of the dehydrogenase complex to oxidize it to propionyl-CoA, shunting it instead towards reduction by Lactate Dehydrogenase (LDH).

Microbial Biosynthesis (Gut Microbiome)

Recent metagenomic analyses have identified specific gut bacteria capable of synthesizing 2-HB, contributing to the host's systemic pool.

-

Key Producers: Fusobacterium nucleatum, along with species from Proteobacteria and Firmicutes.[4][5]

-

Substrates: These bacteria synthesize 2-HB via the fermentation of Threonine, Methionine, and 2-aminobutyrate.[4][5][6]

Plant and Algal Systems (The HMTBA Connection)

While 2-HB itself is a minor metabolite in plants, its derivative 2-hydroxy-4-(methylthio)butyrate (HMTBA) is a crucial intermediate in the biosynthesis of Dimethylsulfoniopropionate (DMSP) in marine algae (e.g., Emiliania huxleyi) and halophytic plants (e.g., Spartina). DMSP is a major global sulfur carrier and precursor to dimethyl sulfide (DMS), a climate-cooling gas.

Biosynthetic Pathways[7]

The biosynthesis of 2-HB is a reductive shunt pathway driven by the NADH/NAD+ ratio.

Mammalian Pathway: The Cystathionine/Threonine Axis

The primary source of 2-HB is the catabolism of L-Threonine and L-Methionine (via the transsulfuration pathway).

-

Precursor Generation:

-

From Methionine: Methionine

SAM -

From Threonine: Threonine

2-Ketobutyrate (catalyzed by Threonine Dehydratase).

-

-

The Metabolic Branch Point (2-Ketobutyrate):

-

Normal Fate: Oxidative decarboxylation to Propionyl-CoA (enters TCA cycle).

-

Stress Fate: Under high NADH (oxidative stress/lipid oxidation), 2-ketobutyrate is reduced to 2-Hydroxybutyrate .

-

-

Enzymatic Catalyst: Lactate Dehydrogenase (LDH) or 2-Hydroxybutyrate Dehydrogenase (HBDH).

Visualization of Biosynthesis (DOT Diagram)

Caption: Figure 1. The metabolic bifurcation of 2-Ketobutyrate. Under oxidative stress (High NADH), flux shifts from the TCA cycle (Propionyl-CoA) toward 2-Hydroxybutyrate accumulation.

Key Derivatives of Interest: HMTBA[8][9][10]

The most commercially and biologically significant derivative of the 2-hydroxybutyrate scaffold is 2-hydroxy-4-(methylthio)butyrate (HMTBA) .

| Feature | Description |

| Chemical Structure | A 2-hydroxybutyrate backbone with a methylthio group at the C4 position.[7][8][9] |

| Natural Role | Intermediate in the conversion of Methionine to DMSP in algae and salt-tolerant plants. |

| Industrial Use | "Methionine Hydroxy Analog" (MHA). Used as a feed supplement; livestock convert HMTBA back into L-Methionine via a two-step enzymatic oxidation/transamination.[8] |

| Biosynthesis | Methionine |

HMTBA Biosynthesis Diagram

Caption: Figure 2. The HMTBA pathway in marine algae, linking amino acid metabolism to sulfur cycling.

Experimental Protocols: Quantification of 2-HB

For drug development applications, precise quantification of 2-HB in serum is required to assess insulin sensitivity. The following is a validated GC-MS protocol utilizing microwave-assisted derivatization.

Principle

2-HB is non-volatile and polar. It must be extracted from the serum matrix and derivatized (silylated) to form a volatile trimethylsilyl (TMS) ester for gas chromatography analysis.[10]

Step-by-Step Methodology

Reagents:

-

Internal Standard (IS): Sodium 2-hydroxybutyrate-d

(1 mM).[11] -

Extraction Solvent: Ethyl Acetate (HPLC Grade).[10]

Workflow:

-

Sample Preparation:

-

Aliquot 300 µL of human serum into a glass tube.

-

Add 30 µL of Internal Standard (2-HB-d

).[11] -

Critical Step: Acidify with 90 µL of 5 M HCl . Rationale: Protonation of the carboxyl group (COO-

COOH) is essential for partitioning into the organic phase.

-

-

Liquid-Liquid Extraction (LLE):

-

Add 4 mL Ethyl Acetate.

-

Vortex vigorously for 60 seconds.

-

Centrifuge at 2500 x g for 10 minutes.

-

Transfer the upper organic supernatant to a fresh borosilicate tube.

-

-

Drying:

-

Evaporate the solvent to complete dryness under a nitrogen stream at 37°C . Note: Do not overheat, as volatile organic acids can be lost.

-

-

Microwave-Assisted Derivatization:

-

Add 80 µL of BSTFA:TMCS (99:1) to the dried residue.[11]

-

Seal the vial tightly with a Teflon-lined cap.

-

Irradiate in a microwave reactor at 800 W for 2 minutes . Advantage: Reduces reaction time from 60 mins (thermal) to 2 mins.

-

-

GC-MS Analysis:

-

Column: 5%-phenyl-methylpolysiloxane (e.g., DB-5ms).

-

Injection: 1 µL, splitless mode.

-

Detection: Selected Ion Monitoring (SIM).[12] Monitor ions for 2-HB-TMS (m/z 191, 205) and 2-HB-d

-TMS (m/z 194, 208).

-

Analytical Workflow Diagram

Caption: Figure 3. Optimized workflow for high-throughput quantification of 2-HB using microwave-assisted derivatization.

References

-

BenchChem. (2025).[10][11] An In-depth Technical Guide to the 2-Hydroxybutyric Acid Biosynthesis Pathway in Mammals. Link

-

Gall, W. E., et al. (2010). "alpha-Hydroxybutyrate Is an Early Biomarker of Insulin Resistance and Glucose Intolerance in a Nondiabetic Population." PLOS ONE. Link

-

López-Rodea, C., et al. (2022).[7] "Validation of a Microwave-Assisted Derivatization Gas Chromatography-Mass Spectrometry Method for the Quantification of 2-Hydroxybutyrate in Human Serum." Molecules. Link

-

Liu, Y., et al. (2023). "2 Hydroxybutyric Acid-Producing Bacteria in Gut Microbiome and Fusobacterium nucleatum Regulates 2 Hydroxybutyric Acid Level In Vivo."[5][6] Metabolites.[3][7] Link

-

Curson, A. R. J., et al. (2011). "Dimethylsulfoniopropionate biosynthesis in marine bacteria and phototrophic bacteria." Nature.[13] Link

-

Lapierre, H., et al. (2011). "Metabolism of 2-hydroxy-4-(methylthio)butanoate (HMTBA) in lactating dairy cows." Journal of Dairy Science. Link

Sources

- 1. β-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]

- 2. Role of β-hydroxybutyrate, its polymer poly-β-hydroxybutyrate and inorganic polyphosphate in mammalian health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]

- 4. 2 Hydroxybutyric Acid-Producing Bacteria in Gut Microbiome and Fusobacterium nucleatum Regulates 2 Hydroxybutyric Acid Level In Vivo | MDPI [mdpi.com]

- 5. 2 Hydroxybutyric Acid-Producing Bacteria in Gut Microbiome and Fusobacterium nucleatum Regulates 2 Hydroxybutyric Acid Level In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Absorption of 2-hydroxy-4-methylthiobutyrate and conversion to methionine in lambs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ejast.org [ejast.org]

- 9. 2-Hydroxy-4-(methylthio)butyric acid - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. Occurrence of poly-beta-hydroxybutyric acid in aerobic gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Leveraging tert-Butyl (R)-2-hydroxybutyrate as a Versatile Chiral Building Block in Advanced Organic Synthesis

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of tert-Butyl (R)-2-hydroxybutyrate. This valuable chiral building block offers a unique combination of a stereodefined secondary alcohol and a sterically hindered tert-butyl ester, making it a powerful tool in the synthesis of complex, high-value molecules. This document will delve into its fundamental properties, key synthetic transformations with detailed, field-proven protocols, and the underlying chemical principles that govern its reactivity.

The Strategic Advantage of this compound in Chiral Synthesis

In the landscape of modern drug discovery and development, the stereochemical identity of a molecule is paramount to its biological activity and safety profile. Chiral building blocks, derived from the "chiral pool," offer an efficient and reliable pathway to enantiomerically pure compounds, bypassing the need for often complex asymmetric syntheses or challenging chiral resolutions.[1][2][3]

This compound, CAS 206996-51-2, has emerged as a particularly useful C4 chiral synthon.[4] Its structure incorporates a stereocenter at the C2 position bearing a hydroxyl group, which can be strategically manipulated or inverted. The tert-butyl ester functionality serves as a robust protecting group for the carboxylic acid, stable to a variety of reaction conditions yet amenable to selective cleavage under acidic or specific Lewis acid conditions.[5][6][7] This combination of features makes it an ideal starting material for the synthesis of a range of important pharmaceutical intermediates, including those for angiotensin-converting enzyme (ACE) inhibitors.[8][9][10]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and analytical characteristics of a starting material is critical for reaction monitoring and product characterization.

| Property | Value | Source |

| CAS Number | 206996-51-2 | [4] |

| Molecular Formula | C₈H₁₆O₃ | [4] |

| Molecular Weight | 160.21 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid or solid | |

| Melting Point | 52-54 °C | |

| Boiling Point | Not specified | |

| Solubility | Soluble in organic solvents (e.g., ethanol, ether); limited solubility in water | |

| Optical Rotation | [α]₂₀/D +5.1° (c=2 in CCl₄) | |

| SMILES | CCO | [4] |

| InChI | InChI=1S/C8H16O3/c1-5-6(9)7(10)11-8(2,3)4/h6,9H,5H2,1-4H3/t6-/m1/s1 | [4] |

Core Synthetic Transformations and Protocols

The synthetic utility of this compound is primarily derived from the reactivity of its secondary hydroxyl group. The following sections detail key transformations with validated protocols.

Oxidation to tert-Butyl (R)-2-oxobutyrate via Swern Oxidation

The oxidation of the secondary alcohol to a ketone provides access to the versatile α-keto ester moiety, a precursor for various amino acid and heterocyclic structures. The Swern oxidation is the method of choice due to its exceptionally mild conditions, which avoids over-oxidation and preserves the integrity of the acid-labile tert-butyl ester.[1][11][12]

Causality of Experimental Choices: The Swern oxidation relies on the activation of dimethyl sulfoxide (DMSO) with an electrophile, typically oxalyl chloride, to form the highly reactive chloro(dimethyl)sulfonium chloride intermediate.[12] This reaction is performed at very low temperatures (-78 °C) to prevent the decomposition of this intermediate.[12][13] The subsequent addition of the alcohol leads to an alkoxysulfonium salt. A hindered, non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is crucial for the final elimination step, which proceeds via an ylide intermediate to furnish the ketone.[12][14] The use of a hindered base is important to avoid potential side reactions, such as epimerization at the α-carbon.[14]

Caption: Workflow for the Swern Oxidation of this compound.

Experimental Protocol: Swern Oxidation

-

Apparatus Setup: Under an inert atmosphere (Nitrogen or Argon), equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a thermometer, and a dropping funnel.

-

Reagent Preparation: Charge the flask with anhydrous dichloromethane (DCM, 20 mL) and oxalyl chloride (1.2 eq). Cool the solution to -78 °C using a dry ice/acetone bath.

-

DMSO Addition: In the dropping funnel, prepare a solution of anhydrous dimethyl sulfoxide (DMSO, 2.4 eq) in anhydrous DCM (5 mL). Add this solution dropwise to the stirred oxalyl chloride solution over 15 minutes, ensuring the internal temperature is maintained below -70 °C. Stir the resulting mixture for an additional 10 minutes at -78 °C.

-

Substrate Addition: Prepare a solution of this compound (1.0 eq) in anhydrous DCM (10 mL) and add it dropwise to the reaction mixture over 20 minutes, maintaining the temperature at -78 °C. Stir for 30 minutes at this temperature.

-

Base Addition and Reaction Completion: Add triethylamine (Et₃N, 5.0 eq) dropwise over 10 minutes. A white precipitate of triethylammonium chloride will form. After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature over approximately 45 minutes.

-

Work-up and Purification: Quench the reaction by the slow addition of water (20 mL). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure tert-Butyl (R)-2-oxobutyrate.

Stereochemical Inversion via the Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for achieving a clean inversion of stereochemistry at a secondary alcohol center.[15][16][17][18] This transformation is invaluable when the opposite enantiomer of a chiral building block is required. The reaction proceeds via an SN2 mechanism, ensuring high stereochemical fidelity.

Causality of Experimental Choices: The reaction is initiated by the formation of a betaine intermediate from triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[16] The alcohol then reacts with this intermediate to form an oxyphosphonium salt, which is an excellent leaving group. The choice of nucleophile is critical; it must be sufficiently acidic (pKa < 13) to protonate the betaine and subsequently act as a nucleophile in the SN2 displacement.[16] For inversion followed by hydrolysis back to the alcohol, a carboxylic acid like p-nitrobenzoic acid is often used due to the ease of subsequent ester cleavage.

Caption: Key steps in the Mitsunobu inversion of this compound.

Experimental Protocol: Mitsunobu Inversion

-

Apparatus Setup: To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous tetrahydrofuran (THF, 30 mL), this compound (1.0 eq), triphenylphosphine (PPh₃, 1.5 eq), and p-nitrobenzoic acid (1.5 eq).

-

Cooling: Cool the stirred solution to 0 °C in an ice bath.

-

Reagent Addition: Slowly add a solution of diethyl azodicarboxylate (DEAD, 1.5 eq) in anhydrous THF (10 mL) dropwise over 30 minutes.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Concentrate the reaction mixture under reduced pressure. Purify the resulting residue by silica gel column chromatography to isolate the intermediate ester, tert-butyl (S)-2-(4-nitrobenzoyloxy)butyrate.

-

Hydrolysis: Dissolve the isolated ester in a mixture of methanol (20 mL) and water (5 mL). Add potassium carbonate (K₂CO₃, 3.0 eq) and stir at room temperature for 4-6 hours until the hydrolysis is complete (monitored by TLC).

-

Final Purification: Remove the methanol under reduced pressure. Extract the aqueous residue with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield tert-Butyl (S)-2-hydroxybutyrate.

Conversion to Alkyl Halides via the Appel Reaction

The conversion of the hydroxyl group to a halide is a fundamental transformation that opens up a wide range of subsequent nucleophilic substitution reactions. The Appel reaction provides a mild and effective method for this conversion, proceeding with inversion of configuration, which is crucial for maintaining stereochemical control.[19][20][21][22]

Causality of Experimental Choices: The reaction utilizes a combination of triphenylphosphine (PPh₃) and a tetrahalomethane (CCl₄ for chlorides, CBr₄ for bromides).[20][21] PPh₃ first activates the tetrahalomethane, generating an electrophilic phosphorus species and a halide anion. The alcohol attacks the phosphorus, forming an alkoxyphosphonium salt. The halide ion then acts as a nucleophile, displacing the activated hydroxyl group in an SN2 fashion.[19][22] The formation of the very stable triphenylphosphine oxide byproduct drives the reaction to completion.[22] The choice of solvent (e.g., acetonitrile or dichloromethane) is important for reagent solubility and reaction kinetics.

Caption: The Appel reaction converts the chiral alcohol to an alkyl bromide with inversion of stereochemistry.

Experimental Protocol: Appel Reaction (Bromination)

-

Apparatus Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and carbon tetrabromide (CBr₄, 1.5 eq) in anhydrous acetonitrile (25 mL).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add triphenylphosphine (PPh₃, 1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 2-4 hours, monitoring by TLC.

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product, which contains triphenylphosphine oxide, can be purified by filtration through a short plug of silica gel (eluting with hexane) or by column chromatography to yield tert-butyl (S)-2-bromobutyrate.

Deprotection of the tert-Butyl Ester

The final step in many synthetic sequences involving this building block is the deprotection of the tert-butyl ester to reveal the free carboxylic acid. This is typically achieved under acidic conditions.

Causality of Experimental Choices: The tert-butyl group is highly susceptible to cleavage under acidic conditions due to the formation of the stable tert-butyl carbocation.[5] Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common and effective reagent system for this purpose, as it is volatile and easily removed.[6] Anhydrous conditions are often preferred to avoid potential side reactions. For substrates sensitive to strong acid, milder Lewis acids like zinc bromide (ZnBr₂) in DCM can be employed.[7]

Experimental Protocol: TFA-mediated Deprotection

-

Reaction Setup: Dissolve the tert-butyl ester substrate (1.0 eq) in dichloromethane (DCM, 10 mL) in a round-bottom flask.

-

Reagent Addition: Cool the solution to 0 °C and add trifluoroacetic acid (TFA, 10 eq) dropwise.

-

Reaction: Stir the reaction at room temperature for 2-4 hours, or until TLC indicates complete consumption of the starting material.

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. The crude (R)-2-hydroxybutyric acid can be purified by recrystallization or chromatography if necessary.

Application Case Study: Synthesis of an ACE Inhibitor Intermediate

(R)-2-hydroxy-4-phenylbutyric acid esters are key intermediates in the synthesis of several ACE inhibitors, such as Enalapril and Benazepril.[8][9] While not a direct transformation of the title compound, its structural motif is highly relevant, and similar chiral hydroxy esters are synthesized via asymmetric reduction of the corresponding keto esters.[8][23] The transformations detailed above (oxidation, inversion, etc.) on this compound provide access to a library of related chiral synthons that can be elaborated into such pharmaceutically important structures.

Caption: Conceptual synthetic pathway from this compound to a key structural motif of ACE inhibitors.

References

-

Chemistry LibreTexts. (2023, January 22). Swern oxidation. [Link]

-

ReactionFlash. (2017, March 14). Reaction Procedure of Appel Reaction & Workup. [Link]

-

NROChemistry. (n.d.). Swern Oxidation: Reaction Mechanism. [Link]

-

Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026, January 29). Ester Deprotection. [Link]

-

J&K Scientific LLC. (2025, February 17). Appel Reaction. [Link]

-

Organic Chemistry Portal. (2019, August 26). Mitsunobu Reaction. [Link]

-

Organic Chemistry Portal. (n.d.). Appel Reaction. [Link]

-

Chem-Station. (2014, March 24). Appel Reaction. [Link]

-

Wikipedia. (n.d.). Mitsunobu reaction. [Link]

-

OrgoSolver. (n.d.). Appel Reaction: Alcohol to Alkyl Halide (PPh3 + CBr4/CCl4). [Link]

-

Cole, K. P., et al. (2017). Reagent-free continuous thermal tert-butyl ester deprotection. Bioorganic & Medicinal Chemistry, 25(23), 6253-6257. [Link]

- Takeda Chemical Industries, Ltd. (1993). Method for production of T-butyl 3-oxobutyrates and their use. U.S.

-

Xu, G., et al. (2024). Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems. Applied Microbiology and Biotechnology, 108(1), 1-13. [Link]

-

Bartoli, G., et al. (2001). Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O−NaI System in Acetonitrile. The Journal of Organic Chemistry, 66(13), 4430–4432. [Link]

-

Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]

-

de Lacerda, P. S., et al. (2012). Biocatalytic Synthesis of Angiotensin–converting Enzyme (ACE) Inhibitor Drug Precursors Using Membrane Bioreactor. Journal of Chemical Technology & Biotechnology, 87(10), 1478-1484. [Link]

-

ResearchGate. (n.d.). 2.6 Chiral Pool Synthesis: From α-Amino Acids and Derivatives. [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyl Esters. [Link]

-

Jung, M. E., et al. (2005). Synthesis of (2R,3S) 3-amino-4-mercapto-2-butanol, a threonine analogue for covalent inhibition of sortases. Bioorganic & Medicinal Chemistry Letters, 15(22), 5076–5079. [Link]

-

Wu, Y., et al. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 69(19), 6141–6144. [Link]

-

ResearchGate. (n.d.). 2.10 Chiral Pool Synthesis: Chiral Pool Synthesis from Hydroxy Acids: Lactic Acid, Tartaric Acid, Malic Acid, and 2-Methyl-3-hydroxypropionic Acid. [Link]

- Gallop, M. A., et al. (2006). L-Threonine derivatives of high therapeutic index. U.S.

-

Organic Chemistry Portal. (n.d.). tert-Butyl hydroperoxide, TBHP. [Link]

-

Baran Lab, Scripps Research. (n.d.). Creativity from the Chiral Pool: Amino Acids. [Link]

-

Magano, J., & Dunetz, J. R. (2012). Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. Journal of Organic Chemistry, 77(13), 5725–5743. [Link]

-

Jung, M. E., et al. (2005). Synthesis of (2R,3S) 3-amino-4-mercapto-2-butanol, a threonine analogue for covalent inhibition of sortases. PubMed. [Link]

-

Kumar, A., & Singh, A. (2009). Synthesis of angiotensin-converting enzyme (ACE) inhibitors: an important class of antihypertensive drugs. Journal of the Indian Chemical Society, 86(1), 3-18. [Link]

-

ResearchGate. (2024, October 4). Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems. [Link]

-

Rohwerder, T., & Müller, R. H. (2010). Biosynthesis of 2-hydroxyisobutyric acid (2-HIBA) from renewable carbon. Microbial Cell Factories, 9, 15. [Link]

-

ResearchGate. (n.d.). Asymmetric synthesis of pharmaceutically relevant compounds and intermediates from t-BuSF. [Link]

-

Elliott, D. F. (1950). 15. Preparation of L-threonine. Interconversion of the four stereoisomeric α-amino-β-hydroxybutyric acids. Journal of the Chemical Society (Resumed), 62-66. [Link]

- Sumitomo Chemical Company, Limited. (1993). t-Butyl (R)-(-)-4-Cyano-3-hydroxybutyrate and process for its preparation.

-

ResearchGate. (n.d.). Synthesis of (S)-Tert-Butyl 3-Hydroxybutyrate by Asymmetric Reduction of Tert-Butyl Acetoacetate with Saccharomyces cerevisiae B5. [Link]

-

Zheng, Z. Y., et al. (2007). Asymmetric synthesis of tert-butyl (3R, 5S) 6-chloro-dihydroxyhexanoate with Lactobacillus kefir. Journal of Molecular Catalysis B: Enzymatic, 49(1-4), 103-108. [Link]

-

ResearchGate. (2017, February 20). Synthesis of t-Butyl (2 R)-Hydroxyisovalerate, A Precursor of Aureobasidin B. [Link]

-

Institut Ruđer Bošković. (n.d.). Asymmetric synthesis. [Link]

-

Organic Syntheses. (n.d.). SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE: 2(S)-(β-tert-BUTOXYCARBONYL-α-(S) and α-(R)-HYDROXYETHYL)-4(R)-HYDROXYPYRROLIDINE-1-CARBOXYLIC ACID, tert-BUTYL ESTER. [Link]

-

Reddit. (2023, November 24). [University, Organic Chem1] Does tert-butyl alcohol oxidize when added with chromate solution?[Link]

-

Lee, J. G., & Ha, D. S. (1989). Oxidation of primary alcohols to methyl esters using tert-butyl hypochlorite, pyridine and methyl alcohol. Journal of the Chemical Society, Perkin Transactions 2, (10), 1609-1612. [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CAS 206996-51-2: tert-butyl (R)-(+)-2-hydroxybutyrate [cymitquimica.com]

- 5. Ester Deprotection - Wordpress [reagents.acsgcipr.org]

- 6. tert-Butyl Esters [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. scispace.com [scispace.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. benchchem.com [benchchem.com]

- 13. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. glaserr.missouri.edu [glaserr.missouri.edu]

- 16. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 17. Mitsunobu Reaction [organic-chemistry.org]

- 18. alfa-chemistry.com [alfa-chemistry.com]

- 19. jk-sci.com [jk-sci.com]

- 20. Appel Reaction [organic-chemistry.org]

- 21. Appel Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 22. orgosolver.com [orgosolver.com]

- 23. researchgate.net [researchgate.net]

Application Notes and Protocols for Asymmetric Synthesis Utilizing Chiral Hydroxybutyrates

Introduction: The stereocontrolled synthesis of complex organic molecules is a cornerstone of modern drug discovery and development. Chiral building blocks, possessing defined three-dimensional arrangements of atoms, are critical starting materials for constructing enantiomerically pure active pharmaceutical ingredients (APIs). Among these, α- and β-hydroxy esters like tert-Butyl (R)-2-hydroxybutyrate serve as versatile precursors. Their resident stereocenter and orthogonally reactive functional groups—the hydroxyl and the sterically hindered tert-butyl ester—provide a powerful handle for directing subsequent synthetic transformations.

This technical guide provides detailed protocols and scientific rationale for the application of chiral hydroxybutyrate synthons in asymmetric synthesis. We will explore two distinct, yet complementary, strategies: the diastereoselective chemical synthesis of a protected α-hydroxy ester and a biocatalytic approach for the enantioselective production of a β-hydroxy ester. These protocols are designed to be self-validating, with explanations grounded in established chemical principles to ensure reproducibility and scalability.

Part 1: Diastereoselective Synthesis of a Protected Chiral α-Hydroxy Ester

The first protocol details the synthesis of a protected chiral α-hydroxy acid, specifically tert-butyl (2R)-hydroxyisovalerate. While this example starts from the chiral pool amino acid D-valine, the methodology for diazotization with retention of stereochemistry, followed by protection of the resulting carboxylic acid as a tert-butyl ester, is a widely applicable strategy for creating valuable chiral building blocks.[1]

Causality and Experimental Rationale

-

Choice of Starting Material: D-valine provides a cost-effective and enantiomerically pure source of the desired (R)-stereocenter at the α-carbon.

-

Diazotization Reaction: The reaction of the primary amine with sodium nitrite under acidic conditions generates a diazonium salt. Subsequent displacement by water proceeds with overall retention of configuration at the stereocenter. This is a classic and reliable method for converting α-amino acids to α-hydroxy acids.

-

Acetylation: The intermediate hydroxy acid is acetylated in situ. This serves a dual purpose: it protects the hydroxyl group during the subsequent esterification and enhances the solubility of the intermediate in organic solvents for purification.

-

tert-Butyl Esterification: The carboxylic acid is protected as a tert-butyl ester using di-tert-butyl dicarbonate (Boc)₂O. The tert-butyl group is chosen for its steric bulk, which prevents it from being easily cleaved under many reaction conditions (e.g., basic hydrolysis that would affect other esters), yet it can be readily removed under specific acidic conditions (e.g., with trifluoroacetic acid), providing orthogonal protection.[2]

-

Deprotection of the Hydroxyl Group: The final step is the selective removal of the acetyl group using mild basic conditions (potassium carbonate in methanol/water) to unmask the free hydroxyl group, yielding the target chiral building block.[1]

Experimental Workflow Diagram

Caption: Workflow for the synthesis of a protected chiral α-hydroxy ester.

Protocol 1: Synthesis of tert-Butyl (2R)-Hydroxyisovalerate

Materials:

-

D-Valine

-

Sulfuric Acid (conc.)

-

Sodium Nitrite (NaNO₂)

-

Acetic Anhydride

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

tert-Butanol (t-BuOH)

-

4-(Dimethylamino)pyridine (DMAP)

-

Potassium Carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Ethyl Acetate (EtOAc)

-

Hexane

-

Deionized Water

-

Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Step 1: Synthesis of (2R)-Acetyloxyisovaleric Acid [1]

-

To a cooled (0 °C) solution of D-valine (10.0 g, 85.4 mmol) in 1 M sulfuric acid (250 mL), add a solution of sodium nitrite (17.7 g, 256 mmol) in water (50 mL) dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Extract the aqueous solution with ethyl acetate (3 x 150 mL).

-

Combine the organic layers, add acetic anhydride (17.4 g, 171 mmol), and stir at room temperature for 4 hours.

-

Wash the organic layer with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (gradient eluent, hexane:ethyl acetate) to yield (2R)-acetyloxyisovaleric acid.

Step 2: Synthesis of tert-Butyl (2R)-Acetyloxyisovalerate [1]

-

Dissolve (2R)-acetyloxyisovaleric acid (5.0 g, 31.2 mmol) in tert-butanol (100 mL).

-

Add di-tert-butyl dicarbonate (10.2 g, 46.8 mmol) and a catalytic amount of DMAP (0.38 g, 3.1 mmol).

-

Stir the solution under a nitrogen atmosphere at room temperature for 4 hours, monitoring the reaction progress by TLC.

-

Concentrate the reaction mixture under reduced pressure.

-

Partition the residue between ethyl acetate and water. Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over MgSO₄, filter, and evaporate the solvent.

-

Purify the crude product by column chromatography (gradient eluent, hexane:ethyl acetate) to afford pure tert-butyl (2R)-acetyloxyisovalerate.

Step 3: Synthesis of tert-Butyl (2R)-Hydroxyisovalerate [1]

-

Dissolve tert-butyl (2R)-acetyloxyisovalerate (2.0 g, 9.25 mmol) in a mixture of methanol (25 mL) and water (34 mL).

-

Add potassium carbonate (2.56 g, 18.5 mmol) to the solution.

-

Stir the mixture at room temperature for 18 hours, monitoring by TLC.

-

Remove the methanol under reduced pressure.

-

Partition the remaining aqueous solution between ether and water.

-

Extract the aqueous layer with ether (3 x 50 mL).

-

Combine the organic layers, dry over MgSO₄, filter, and concentrate to yield tert-butyl (2R)-hydroxyisovalerate as a colorless oil.

| Step | Product | Starting Material | Yield (%) |

| 1 | (2R)-Acetyloxyisovaleric Acid | D-Valine | ~63% |

| 2 | tert-Butyl (2R)-Acetyloxyisovalerate | (2R)-Acetyloxyisovaleric Acid | ~44% |

| 3 | tert-Butyl (2R)-Hydroxyisovalerate | tert-Butyl (2R)-Acetyloxyisovalerate | ~34% |

| Table 1: Representative yields for the multi-step synthesis of tert-Butyl (2R)-Hydroxyisovalerate.[1] |

Part 2: Biocatalytic Kinetic Resolution for Enantiopure β-Hydroxy Esters

Biocatalysis offers a powerful alternative to traditional chemical synthesis for accessing chiral molecules. Enzymes operate under mild conditions with exquisite chemo-, regio-, and stereoselectivity. This protocol describes the enzymatic kinetic resolution of a racemic ethyl 3-hydroxybutyrate using Candida antarctica Lipase B (CAL-B), a widely used and robust lipase, to produce the enantiopure (R)-enantiomer.[3][4]

Causality and Experimental Rationale

-

Kinetic Resolution: This strategy relies on the principle that one enantiomer in a racemic mixture reacts significantly faster with an enzyme than the other. In this case, CAL-B selectively catalyzes the transesterification of the (R)-enantiomer of ethyl 3-hydroxybutyrate with an alcohol (e.g., (R)-1,3-butanediol), leaving the (S)-enantiomer of the starting material largely unreacted.[3][4]

-

Enzyme Choice (CAL-B): Candida antarctica Lipase B is chosen for its broad substrate scope, high enantioselectivity, and excellent stability in organic solvents, often in an immobilized form (e.g., Novozym® 435), which simplifies catalyst removal and recycling.[3]

-

Reaction Conditions: The reaction is typically performed under reduced pressure. This helps to remove the ethanol co-product generated during the transesterification, thereby driving the reaction equilibrium towards the desired product according to Le Châtelier's principle. The mild temperature (30 °C) ensures the stability and optimal activity of the enzyme.[3]

Biocatalytic Workflow Diagram

Caption: Workflow for the enzymatic kinetic resolution of a racemic β-hydroxy ester.

Protocol 2: Enzymatic Synthesis of (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate

Materials:

-

Racemic ethyl 3-hydroxybutyrate

-

(R)-1,3-butanediol

-

Immobilized Candida antarctica lipase B (CAL-B), e.g., Novozym® 435

-

Round-bottom flask

-

Magnetic stirrer

-

Vacuum pump and pressure gauge

-

Heating mantle or water bath

Procedure: [3]

-

To a round-bottom flask, add racemic ethyl 3-hydroxybutyrate (1.0 g, 7.6 mmol), (R)-1,3-butanediol (0.34 g, 3.8 mmol, 0.5 equiv), and immobilized CAL-B (70 mg).

-

Stir the mixture gently at 30 °C under reduced pressure (approximately 80 mmHg) for 6 hours. The reduced pressure is essential for removing the ethanol byproduct.

-

After the reaction period, allow the mixture to cool to room temperature.

-

Remove the immobilized enzyme by filtration. The enzyme can be washed with a suitable solvent, dried, and stored for reuse.

-

Separate the unreacted (S)-ethyl 3-hydroxybutyrate from the product by vacuum distillation. The lower-boiling (S)-ester will distill off first.

-

The remaining residue is the desired product, (R)-3-hydroxybutyl (R)-3-hydroxybutyrate.

| Component | Role | Outcome | Enantiomeric/Diastereomeric Purity |

| (S)-Ethyl 3-hydroxybutyrate | Unreacted Starting Material | Recovered as distillate | >90% ee |

| (R)-3-Hydroxybutyl (R)-3-hydroxybutyrate | Product | Isolated as residue | >90% dr |

| Table 2: Typical results for the kinetic resolution of racemic ethyl 3-hydroxybutyrate.[3] |

Conclusion

The protocols outlined in this guide demonstrate two robust and distinct strategies for leveraging chiral hydroxybutyrate derivatives in asymmetric synthesis. The chemical synthesis route showcases the use of chiral pool starting materials and strategic protecting group manipulations to construct valuable, protected α-hydroxy acid building blocks. In contrast, the biocatalytic approach highlights the efficiency and exquisite selectivity of enzymes for producing enantiomerically pure β-hydroxy esters via kinetic resolution. Both methods provide reliable access to key chiral intermediates essential for the synthesis of complex, biologically active molecules in the pharmaceutical and fine chemical industries. The choice between these strategies will depend on factors such as the desired stereoisomer, substrate availability, scalability requirements, and the specific synthetic context.

References

-

Purnama, H., et al. (2017). Synthesis of t-Butyl (2R)-Hydroxyisovalerate, A Precursor of Aureobasidin B. ResearchGate. Available at: [Link]

-

Zarbin, P.H.G., et al. (2023). Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022. Natural Product Reports. Available at: [Link]

-

Herbert, J. M., et al. (2014). Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis. PMC. Available at: [Link]

- Google Patents. (1993). EP0573184A1 - t-Butyl (R)-(-)-4-Cyano-3-hydroxybutyrate and process for its preparation. Google Patents.

-

Contente, M. L., et al. (2018). An Alternative Enzymatic Route to the Ergogenic Ketone Body Ester (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate. MDPI. Available at: [Link]

-

Poff, A. M., et al. (2018). Efficient synthesis of the ketone body ester (R)-3-hydroxybutyryl-(R)-3-hydroxybutyrate and its (S,S) enantiomer. ResearchGate. Available at: [Link]

-

de Oliveira, P. C., et al. (2007). Insect pheromone synthesis in Brazil: An overview. ResearchGate. Available at: [Link]

-

Thieme Chemistry. (2023). Novel tert-Butylation of Carboxylic Acids and Alcohols. Thieme Chemistry. Available at: [Link]

Sources

Application Note: tert-Butyl (R)-2-Hydroxybutyrate as a Chiral Scaffold for (S)-2-Aminobutyric Acid Pharmacophores

Topic: Application of tert-Butyl (R)-2-hydroxybutyrate in Pharmaceutical Intermediate Synthesis Content Type: Detailed Application Note & Protocol Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

Compound: this compound CAS: 206996-51-2 (R-isomer) Role: Chiral Pool Building Block / Stereocenter Inversion Scaffold

This compound is a high-value chiral intermediate utilized primarily for the asymmetric synthesis of (S)-2-aminobutyric acid (S-ABA) derivatives. S-ABA is the pharmacophoric core of the "racetam" class of antiepileptic drugs, most notably Levetiracetam and Brivaracetam , as well as the tuberculosis drug Ethambutol and the IBAT inhibitor Odevixibat .

This guide details the chemical rationale and experimental protocols for utilizing this compound to generate (S)-configured amine intermediates via stereochemical inversion (Walden inversion). The tert-butyl ester moiety is critical in this workflow, providing steric protection against carbonyl attack and orthogonality to standard base-labile protecting groups.

Chemical Profile & Strategic Utility

The Stereochemical Strategy

The primary utility of this compound lies in its ability to access the (S)-enantiomer series of amino acids through double-inversion or direct

-

Starting Material: (R)-2-Hydroxybutyrate (Cheap, accessible via enzymatic resolution).

-

Target: (S)-2-Aminobutyrate (High value, core of Levetiracetam).

-

Mechanism: Activation of the hydroxyl group (leaving group formation) followed by nucleophilic displacement by an azide or amine source results in complete inversion of configuration from (R) to (S).

Why tert-Butyl?

The selection of the tert-butyl ester over methyl or ethyl analogs is not arbitrary; it is a specific process choice driven by three factors:

-

Suppression of Transesterification: During nucleophilic substitution (e.g., with sodium azide or amines), lower alkyl esters are prone to unwanted attack at the carbonyl. The bulky tert-butyl group sterically shields the carbonyl carbon.

-

Hydrolysis Resistance: It remains stable under the basic conditions often required for

displacements, whereas methyl esters may hydrolyze to the acid. -

Orthogonal Deprotection: It can be cleaved under acidic conditions (TFA or HCl) without affecting Cbz, Fmoc, or Benzyl groups on the amine, allowing for flexible protecting group strategies.

Mechanistic Pathway: The "Activation-Inversion" Workflow

The following diagram illustrates the conversion of the (R)-hydroxy pharmacophore to the (S)-amino pharmacophore, a critical pathway for Levetiracetam synthesis.

Figure 1: Stereochemical inversion pathway converting the (R)-hydroxy precursor to the (S)-amino target.

Experimental Protocols

Protocol A: Synthesis of (S)-2-Azidobutyric Acid tert-Butyl Ester

Objective: Convert this compound to the azide precursor of Levetiracetam with >98% enantiomeric excess (ee).

Phase 1: Activation (Mesylation)

Reagents:

-

This compound (1.0 eq)

-

Methanesulfonyl chloride (MsCl) (1.2 eq)

-

Triethylamine (TEA) (1.5 eq)

-

Dichloromethane (DCM) (anhydrous, 10 mL/g)

Procedure:

-

Setup: Charge a flame-dried round-bottom flask with this compound and anhydrous DCM under nitrogen atmosphere. Cool to 0°C.[1]

-

Addition: Add TEA via syringe. Subsequently, add MsCl dropwise over 20 minutes, maintaining internal temperature < 5°C. Note: Exothermic reaction.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.

-

Validation: Monitor by TLC (Hexane:EtOAc 4:1). The starting material (Rf ~0.4) should disappear, replaced by the mesylate (Rf ~0.35).

-

Workup: Quench with saturated NaHCO₃. Extract with DCM. Wash organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Checkpoint: The intermediate is thermally unstable; do not heat above 40°C during concentration. Use immediately in Phase 2.

-

Phase 2: Stereochemical Inversion (Azidation)

Reagents:

-

Crude Mesylate (from Phase 1)

-

Sodium Azide (NaN₃) (1.5 eq)

-

DMF (Dimethylformamide) (5 mL/g)

Procedure:

-

Solubilization: Dissolve the crude mesylate in DMF.

-

Displacement: Add NaN₃ in a single portion.

-

Heating: Heat the mixture to 50°C for 12–16 hours.

-

Critical Parameter: Do not exceed 60°C to prevent elimination to the alkene (but-2-enoate).

-

-

Workup: Cool to RT. Dilute with water (5x volume) and extract with MTBE (Methyl tert-butyl ether).

-

Why MTBE? It provides better phase separation from DMF/water mixtures than EtOAc.

-

-

Purification: The resulting azide is often pure enough for reduction. If necessary, purify via silica gel chromatography (Hexane/EtOAc).[2]

Phase 3: Reduction to (S)-2-Aminobutyrate

Method: Staudinger Reduction (PPh₃/H₂O) or Hydrogenation (H₂, Pd/C).

-

Result: tert-Butyl (S)-2-aminobutyrate.[3] This intermediate can now be coupled with 4-chlorobutyryl chloride (for Levetiracetam) or other fragments.

Protocol B: Mitsunobu Etherification

Objective: Synthesis of chiral ether intermediates (e.g., for Odevixibat analogs) via direct coupling with phenols.

Reagents:

-

This compound (1.0 eq)

-

Phenol derivative (Ar-OH) (1.1 eq)

-

Triphenylphosphine (PPh₃) (1.2 eq)

-

DIAD (Diisopropyl azodicarboxylate) (1.2 eq)

-

THF (anhydrous)

Procedure:

-

Dissolve the hydroxybutyrate, phenol, and PPh₃ in anhydrous THF under nitrogen. Cool to 0°C.[1]

-

Add DIAD dropwise over 30 minutes. The solution will turn yellow.

-

Stir at RT for 12 hours.

-

Mechanism: The reaction proceeds with inversion of configuration , yielding the (S)-2-aryloxybutyrate ester.

-

Purification: Remove solvent. Triturate with cold hexanes to precipitate triphenylphosphine oxide (TPPO). Filter and purify the filtrate via column chromatography.[2][3]

Critical Parameters & Troubleshooting

| Parameter | Specification / Limit | Consequence of Deviation |

| Moisture (Karl Fischer) | < 0.1% in Solvents | Hydrolysis of MsCl/TsCl; Reduced yield in Mitsunobu. |

| Temperature (Activation) | < 5°C during addition | Formation of elimination byproducts (crotonates). |

| Temperature (Displacement) | Max 60°C | Elimination of the mesylate to form achiral alkenes. |

| Stoichiometry (NaN3) | 1.2 – 1.5 eq | Excess ensures complete conversion; insufficient leads to racemate if reaction stalls. |